molecular formula C14H16ClFN2O2 B2570866 N-(3-CHLORO-4-FLUOROPHENYL)-N'-CYCLOHEXYLETHANEDIAMIDE CAS No. 903063-01-4

N-(3-CHLORO-4-FLUOROPHENYL)-N'-CYCLOHEXYLETHANEDIAMIDE

Cat. No.: B2570866
CAS No.: 903063-01-4
M. Wt: 298.74
InChI Key: DOUURIWUCNONHR-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluorophenyl)-N'-cyclohexylethanediamide is a diamide derivative featuring a substituted aromatic ring (3-chloro-4-fluorophenyl) and a cyclohexyl group linked via an ethanediamide backbone. For instance, details the synthesis of N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine (3d), which shares the 3-chloro-4-fluorophenyl substituent but differs in its heterocyclic quinazoline core .

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-cyclohexyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClFN2O2/c15-11-8-10(6-7-12(11)16)18-14(20)13(19)17-9-4-2-1-3-5-9/h6-9H,1-5H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUURIWUCNONHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-N’-CYCLOHEXYLETHANEDIAMIDE typically involves multi-step organic synthesis techniques. One common approach is to start with the appropriate substituted aniline derivative, which undergoes a series of reactions including acylation, halogenation, and amination to introduce the desired functional groups. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper(I) iodide to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-FLUOROPHENYL)-N’-CYCLOHEXYLETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the phenyl ring .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(3-CHLORO-4-FLUOROPHENYL)-N’-CYCLOHEXYLETHANEDIAMIDE exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity for these targets. Additionally, the compound may modulate signaling pathways involved in cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Chloro-Fluorophenyl vs. Chlorophenyl Groups

The 3-chloro-4-fluorophenyl group in the target compound introduces distinct electronic and steric properties compared to simpler chlorophenyl analogs. For example:

  • 3-Chloro-N-phenyl-phthalimide () contains a single chloro substituent on a phthalimide backbone.
  • N-(4-Bromo-2-fluorophenyl)-6-nitroquinazolin-4-amine (3c, ) demonstrates that halogenated aryl groups improve binding affinity in medicinal compounds due to enhanced lipophilicity and van der Waals interactions. This suggests that the chloro-fluoro substitution in the target compound may similarly optimize pharmacokinetic properties .

Core Structure: Ethanediamide vs. Phthalimide and Quinazoline

The ethanediamide backbone distinguishes the target compound from related heterocycles:

Property N-(3-Chloro-4-Fluorophenyl)-N'-Cyclohexylethanediamide 3-Chloro-N-phenyl-phthalimide N-(3-Chloro-4-Fluorophenyl)-6-nitroquinazolin-4-amine (3d)
Core Structure Ethanediamide (two amide groups) Phthalimide (cyclic imide) Quinazoline (N-containing heterocycle)
Aromatic Substituent 3-Chloro-4-fluorophenyl 3-Chlorophenyl 3-Chloro-4-fluorophenyl
Second Substituent Cyclohexyl Phenyl 6-Nitroquinazoline
Potential Applications Polymer precursors, drug discovery Polyimide synthesis Kinase inhibitors, anticancer agents
  • Cyclohexyl Group : The cyclohexyl substituent introduces steric bulk and hydrophobicity, contrasting with the planar aromatic groups in phthalimides and quinazolines. This could influence crystallinity or membrane permeability in biological systems.

Research Findings and Limitations

  • Thermal Stability : Phthalimide derivatives () exhibit high thermal stability (>300°C), suggesting that the ethanediamide analog may require stabilization via cyclohexyl group interactions to achieve comparable performance in polymer matrices .
  • Biological Activity : The 3-chloro-4-fluorophenyl group in 3d () contributes to kinase inhibition, implying that the target compound could be screened for similar pharmacological activity, though its diamide backbone may alter binding kinetics .
  • Data Gaps : Direct comparative studies on solubility, melting points, or bioactivity between the target compound and analogs are absent in the provided evidence. Further experimental validation is needed.

Biological Activity

N-(3-Chloro-4-fluorophenyl)-N'-cyclohexylethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including antibacterial, anticancer, and anti-inflammatory effects, supported by data tables and case studies.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C₁₄H₁₈ClF₂N₂O
  • Molecular Weight : 300.25 g/mol

The compound exhibits unique structural features that contribute to its biological activity, including the presence of a fluorine atom, which is known to enhance metabolic stability and bioactivity in drug design .

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives of thiourea have shown effectiveness against various bacterial strains such as E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL .

CompoundBacterial StrainMIC (µg/mL)Inhibition Zone (mm)
Compound AE. faecalis4029
Compound BP. aeruginosa5024

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies. Similar compounds have demonstrated the ability to induce apoptosis in cancer cell lines such as MCF-7. For example, a related compound showed an IC50 value of 225 µM against breast cancer cells, indicating significant cytotoxicity .

Case Study: MCF-7 Cell Line

In a study evaluating the effects on MCF-7 cells, treated cells displayed increased lactate dehydrogenase (LDH) levels, suggesting cellular damage and apoptosis initiation:

TreatmentLDH Levels (U/L)
Control85.35 ± 4.2
Treated521.77 ± 30.8

Anti-inflammatory Activity

Compounds similar to this compound have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in disease pathways. The presence of the fluorine atom enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets .

Target Interaction

Research suggests that fluorinated compounds can significantly alter the binding affinity to target proteins, enhancing their therapeutic potential:

CompoundTarget ProteinBinding Affinity (Ki)
Compound XMDM2<1 nM
This compoundTBDTBD

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